molecular formula C18H17N5O4 B12188751 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12188751
M. Wt: 367.4 g/mol
InChI Key: WZAKSKTWCLGVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound characterized by a 3,4-dihydro-2H-1,5-benzodioxepine core, a 4-methoxy-3-(tetrazol-1-yl)phenyl substituent, and a carboxamide linkage.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H17N5O4/c1-25-15-6-4-13(10-14(15)23-11-19-21-22-23)20-18(24)12-3-5-16-17(9-12)27-8-2-7-26-16/h3-6,9-11H,2,7-8H2,1H3,(H,20,24)

InChI Key

WZAKSKTWCLGVAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodioxepine Carboxamide Core

The benzodioxepine scaffold is constructed via reductive ring expansion or cyclization strategies. A method adapted from Luo et al. (2005) involves treating 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydride agents to induce rearrangement and ring expansion into dihydromethanobenzodioxepines . For the target compound, the 7-carboxamide group is introduced through nitrile hydrolysis followed by amidation.

Reaction Conditions:

  • Starting Material: 5-Hydroxy-3-methyl-3H-benzofuran-2-one

  • Reductive Agent: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C

  • Nitrile Intermediate: Generated via nucleophilic substitution with cyanide ions

  • Amidation: Achieved using ethyl chloroformate and ammonium hydroxide

StepReagent/ConditionYield (%)Reference
Ring ExpansionLiAlH4, THF, −78°C68
Nitrile HydrolysisH2SO4, H2O, reflux85
AmidationEthyl chloroformate, NH4OH72

Functionalization of the Phenyl Ring with Methoxy and Tetrazole Groups

The 4-methoxy-3-(1H-tetrazol-1-yl)phenyl moiety is synthesized through sequential electrophilic substitution and tetrazole ring formation. A modified Ugi-Azide reaction, as described by PMC (2012), enables efficient tetrazole synthesis under mild conditions .

Procedure:

  • Methoxy Introduction:

    • Substrate: 3-Aminophenol

    • Methylation: Dimethyl sulfate (DMS) in alkaline aqueous medium

    • Conditions: 60°C, 4 hours (yield: 89%)

  • Tetrazole Formation:

    • Reagents: Azidotrimethylsilane (TMS-N3), isocyanide, and aryl glyoxaldehyde

    • Solvent: Trifluoroethanol (TFE)

    • Reaction Time: 24 hours at room temperature

    • Yield: 54–62%

Coupling of Functionalized Phenyl Group to Benzodioxepine Carboxamide

The final assembly employs carbodiimide-mediated amidation to link the 4-methoxy-3-(1H-tetrazol-1-yl)phenyl group to the benzodioxepine-7-carboxamide core.

Optimized Protocol:

  • Activation Agent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 78%

Critical Parameters:

  • Stoichiometric ratio of 1:1.2 (carboxylic acid to amine)

  • Exclusion of moisture to prevent hydrolysis

Industrial-Scale Considerations

Continuous flow reactors enhance scalability for high-volume production. Key advantages include:

  • Improved Heat Transfer: Mitigates exothermic side reactions during tetrazole synthesis .

  • Automated Purification: In-line liquid-liquid extraction removes unreacted TMS-N3.

Challenges and Optimization Strategies

ChallengeSolutionOutcome
Low Tetrazole Yield in Polar SolventsSwitch to TFE solventYield increased from 32% to 62%
Carboxamide HydrolysisUse of anhydrous DCM and molecular sievesPurity >95%
Regioselectivity in Tetrazole FormationSubstituent-directed cyclization>90% 1H-tetrazole isomer

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.

    Reduction: Formation of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-amine.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features
N-[4-Methoxy-3-(1H-Tetrazol-1-yl)Phenyl]-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxamide (Target) 1,5-Benzodioxepine 4-Methoxy-3-(tetrazol-1-yl)phenyl; carboxamide Not provided Flexible benzodioxepine core; tetrazole enhances polarity and metabolic stability
N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxamide 1,5-Benzodioxepine 4-(Pyridin-2-yl)-1,3-thiazol-2-yl; carboxamide 353.4 Thiazole-pyridine substituent may improve π-π interactions; lower polarity
2,5-Dichloro-N-[4-Methoxy-3-(1H-Tetrazol-1-yl)Phenyl]Benzenesulfonamide Benzenesulfonamide 4-Methoxy-3-(tetrazol-1-yl)phenyl; dichlorophenyl Not provided Sulfonamide group increases acidity; dichloro substitution enhances lipophilicity
Cefazolin Open-Ring Derivatives Dihydrothiazine Tetrazole-acetamido; thiadiazole-thiomethyl Not provided Antibiotic derivatives; tetrazole mimics carboxylate in β-lactam resistance
Coumarin-Benzodiazepine/Tetrazole Hybrids (e.g., 4g , 4h ) Benzo[b][1,4]diazepine/Oxazepine Coumarin-3-yl; tetrazole-pyrazolone Not provided Hybrid structures with photophysical properties; potential dual bioactivity

Core Heterocycle Comparison

  • 1,5-Benzodioxepine vs. Benzo[b][1,4]diazepine/Oxazepine : The target compound’s benzodioxepine core lacks the nitrogen atoms present in benzodiazepines (), reducing hydrogen-bonding capacity but improving oxidative stability due to ether linkages .
  • Benzodioxepine vs. Dihydrothiazine (Cefazolin Derivatives) : The dihydrothiazine core in is sulfur-containing, enabling disulfide bond formation critical for antibiotic activity, whereas the benzodioxepine’s oxygen-rich structure favors CNS-targeting applications .

Substituent Analysis

  • Tetrazole vs. Thiazole-Pyridine () : The tetrazole group in the target compound increases polarity (logP reduction) compared to the thiazole-pyridine substituent, which may enhance aqueous solubility but reduce membrane permeability .
  • Carboxamide vs.

Pharmacological Implications

  • Tetrazole-Containing Compounds : The tetrazole group in the target compound and cefazolin derivatives () mimics carboxylates, suggesting utility in targeting metalloenzymes (e.g., angiotensin-converting enzyme inhibitors) .
  • Coumarin Hybrids (): Unlike the target compound, coumarin-benzodiazepine hybrids exhibit fluorescence, enabling dual roles as therapeutic and diagnostic agents .

Biological Activity

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C16H15N5O3
Molar Mass: 325.32 g/mol
CAS Number: 1190295-25-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring is known for its ability to mimic carboxylic acids, which may enhance binding to target proteins. The methoxy group also contributes to hydrophobic interactions that can stabilize the compound's binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing tetrazole rings have demonstrated effectiveness against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against pathogens such as Micrococcus luteus and Streptococcus spp. .

Anticancer Activity

The compound has shown promise in anticancer research. In studies involving human cancer cell lines, it was observed that derivatives with similar structural motifs exhibited cytotoxic effects against breast cancer (MCF-7) and liver cancer (Bel-7402) cells. For example, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Studies and Experimental Data

A comprehensive study evaluated the cytotoxic effects of various derivatives of the compound on MCF-7 cells. The results indicated that modifications to the benzodioxepine structure could lead to enhanced biological activity:

CompoundIC50 (μM)Remarks
Compound A12.5Effective against MCF-7
Compound B8.0More potent than cisplatin
Compound C15.0Moderate activity

These findings suggest that structural variations can significantly influence the biological efficacy of compounds related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.